Cycloalliin hydrochloride is not naturally present in garlic but is formed through the enzymatic conversion of isoalliin by the enzyme alliinase, which is abundant in garlic. It can also be extracted from various Allium species, particularly Allium sativum (garlic) and Allium cepa (onion) .
Cycloalliin hydrochloride falls under the category of organosulfur compounds. These compounds are characterized by the presence of sulfur atoms within their molecular structure and are often associated with various health benefits, including antimicrobial and antioxidant properties .
Cycloalliin can be synthesized through several methods:
The extraction process typically employs methods such as liquid chromatography coupled with mass spectrometry to ensure purity and identify the compound accurately .
Cycloalliin hydrochloride has a unique cyclic structure that includes a sulfur atom within its ring. The molecular formula is CHNOSCl, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.
Cycloalliin hydrochloride can undergo several types of chemical reactions:
Cycloalliin hydrochloride exhibits various biological effects through its interaction with specific enzymes and biochemical pathways:
Studies indicate that cycloalliin has rapid oral absorption with a time to maximum concentration (tmax) of about 0.5 hours and an absolute bioavailability of approximately 10% .
Cycloalliin hydrochloride has diverse applications across several fields:
Cycloalliin hydrochloride's unique properties make it a valuable compound for ongoing research into its therapeutic potentials and applications across various scientific disciplines.
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